molecular formula C18H20N2O2 B11022672 Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- CAS No. 1539-26-0

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)-

Cat. No.: B11022672
CAS No.: 1539-26-0
M. Wt: 296.4 g/mol
InChI Key: SMCITXUSKTYIKR-UHFFFAOYSA-N
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Description

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- is an organic compound with the molecular formula C18H20N2O2. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- can be synthesized through the reaction of ethanediamide with 2,3-dimethylaniline. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- can be compared with other similar compounds, such as:

    N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: This compound has hydroxyl groups on the aromatic rings, which can enhance its reactivity and potential biological activities.

    N1,N2-bis(4-methoxy-2,6-dimethylphenyl)ethanediamide: The presence of methoxy groups can influence the compound’s solubility and chemical behavior.

    N1,N2-bis([1,1’-biphenyl]-2-yl)ethanediamide: The biphenyl groups provide additional steric hindrance and electronic effects, affecting the compound’s reactivity and interactions.

Biological Activity

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- features a molecular formula of C16H20N2C_{16}H_{20}N_2 and a molecular weight of approximately 256.35 g/mol. The compound consists of two 2,3-dimethylphenyl groups attached to an ethanediamide backbone, which influences its interaction with biological systems.

The biological activity of Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- is primarily attributed to its ability to interact with various molecular targets within cells. The compound may modulate enzyme activity and receptor interactions, leading to diverse biological effects. Key mechanisms include:

  • Enzyme Inhibition : Ethanediamide may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Binding : The compound can bind to receptors, altering signal transduction pathways that regulate cellular responses.

Biological Activities

Research indicates that Ethanediamide has several potential biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that Ethanediamide may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity. For instance, derivatives of Ethanediamide were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
EthanediamideStaphylococcus aureus32 µg/mL
EthanediamideEscherichia coli64 µg/mL

Anticancer Activity

In vitro studies have indicated that Ethanediamide can induce cell death in various cancer cell lines. A notable study involved the treatment of human breast cancer cells (MCF-7) with the compound:

  • Cell Viability Assay : The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours.
  • Mechanism of Action : Flow cytometry analysis revealed that Ethanediamide triggers apoptosis through the activation of caspase pathways.

Summary of Findings

The biological activity of Ethanediamide, N1,N2-bis(2,3-dimethylphenyl)- highlights its potential as an antimicrobial and anticancer agent. Its mechanisms involve enzyme inhibition and receptor modulation, leading to significant cellular effects. Further research is necessary to fully elucidate its therapeutic potential and optimize its application in medicinal chemistry.

Properties

CAS No.

1539-26-0

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N,N'-bis(2,3-dimethylphenyl)oxamide

InChI

InChI=1S/C18H20N2O2/c1-11-7-5-9-15(13(11)3)19-17(21)18(22)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H,19,21)(H,20,22)

InChI Key

SMCITXUSKTYIKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC=CC(=C2C)C)C

Origin of Product

United States

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